2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC19989920
Molecular Formula: C19H24N6O2S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N6O2S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C19H24N6O2S/c26-18-5-4-17(23-11-13-28-14-12-23)21-25(18)15-19(27)24-9-7-22(8-10-24)16-3-1-2-6-20-16/h1-6H,7-15H2 |
| Standard InChI Key | WZMZSLSXJWDJNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound, with the systematic name 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one, belongs to the pyridazinone family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₉H₂₄N₆O₂S, and it has a molecular weight of 400.5 g/mol . The CAS registry number 1324073-39-3 uniquely identifies it in chemical databases.
Structural Features
The molecule comprises two primary heterocyclic systems:
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A pyridazin-3(2H)-one core substituted at the 6-position with a thiomorpholine group.
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A 2-oxoethyl side chain at the 2-position, further functionalized with a 4-(pyridin-2-yl)piperazine moiety.
The SMILES notation (O=C(Cn1nc(N2CCSCC2)ccc1=O)N1CCN(c2ccccn2)CC1) provides insight into the connectivity of these groups . The thiomorpholine substituent introduces a sulfur atom into the morpholine ring, potentially enhancing lipophilicity and binding affinity to sulfur-rich biological targets.
Synthetic Pathways and Methodologies
Hypothetical Synthesis Route
A plausible pathway could involve:
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Formation of the pyridazinone core through cyclization of a dihydrazide precursor.
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Introduction of thiomorpholine at the 6-position via Buchwald-Hartwig amination or SNAr reaction.
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Side-chain functionalization at the 2-position using a ketone intermediate coupled with 4-(pyridin-2-yl)piperazine.
Optimization of reaction conditions (e.g., temperature, catalyst) would be critical to achieving high yields, as demonstrated in the synthesis of related pyridazinones .
Analytical Characterization Techniques
Spectroscopic Methods
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